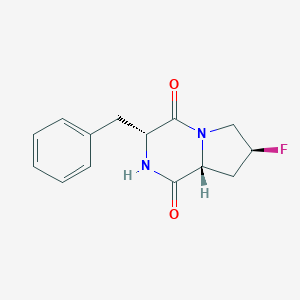
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as Cyclo(phenylalanyl-4-fluoro-prolyl), is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclo(phenylalanyl-4-fluoro-prolyl) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclo(phenylalanyl-4-fluoro-prolyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(phenylalanyl-4-fluoro-prolyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Properties
Cyclo(phenylalanyl-4-fluoro-prolyl) is characterized by a diketopiperazine (DKP) structure, which influences its conformational flexibility and interactions with biological targets. Research indicates that the compound exhibits a boat-like conformation in solution, which is typical for proline-containing cyclic dipeptides . The presence of the 4-fluoro substituent on proline enhances the compound's stability and potential bioactivity.
Medicinal Chemistry Applications
1. Anticancer Activity
Cyclo(phenylalanyl-4-fluoro-prolyl) has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptosis pathways and interference with cellular signaling . For instance, it has been reported to enhance survival rates in radiation-damaged cell lines, indicating potential as a radioprotective agent .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal models, cyclo(phenylalanyl-4-fluoro-prolyl) administration resulted in increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting a role in mood regulation and potential applications in treating depression and anxiety disorders . Additionally, it may contribute to preventing neurodegenerative diseases like Alzheimer's by mitigating oxidative stress and promoting neuronal survival.
3. Antimicrobial Properties
Research has also highlighted the antimicrobial effects of cyclo(phenylalanyl-4-fluoro-prolyl). It has been shown to inhibit virulence factor production in Vibrio cholerae, which may be attributed to its interaction with bacterial quorum-sensing mechanisms . This property positions it as a potential candidate for developing novel antimicrobial agents.
Case Studies and Experimental Findings
Propriétés
Numéro CAS |
131176-01-7 |
|---|---|
Formule moléculaire |
C14H15FN2O2 |
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
Clé InChI |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
SMILES isomérique |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
SMILES canonique |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Synonymes |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















